2-[({5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl}methyl)sulfanyl]acetic acid 2-[({5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl}methyl)sulfanyl]acetic acid
Brand Name: Vulcanchem
CAS No.: 946666-76-8
VCID: VC4814992
InChI: InChI=1S/C9H8N2O3S2/c12-7-3-6(4-15-5-8(13)14)10-9-11(7)1-2-16-9/h1-3H,4-5H2,(H,13,14)
SMILES: C1=CSC2=NC(=CC(=O)N21)CSCC(=O)O
Molecular Formula: C9H8N2O3S2
Molecular Weight: 256.29

2-[({5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl}methyl)sulfanyl]acetic acid

CAS No.: 946666-76-8

Cat. No.: VC4814992

Molecular Formula: C9H8N2O3S2

Molecular Weight: 256.29

* For research use only. Not for human or veterinary use.

2-[({5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl}methyl)sulfanyl]acetic acid - 946666-76-8

Specification

CAS No. 946666-76-8
Molecular Formula C9H8N2O3S2
Molecular Weight 256.29
IUPAC Name 2-[(5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methylsulfanyl]acetic acid
Standard InChI InChI=1S/C9H8N2O3S2/c12-7-3-6(4-15-5-8(13)14)10-9-11(7)1-2-16-9/h1-3H,4-5H2,(H,13,14)
Standard InChI Key YBLIDSVDNAXNKL-UHFFFAOYSA-N
SMILES C1=CSC2=NC(=CC(=O)N21)CSCC(=O)O

Introduction

Chemical and Structural Properties

Molecular Architecture

The compound’s core consists of a thiazolo[3,2-a]pyrimidine system, a bicyclic structure merging thiazole (a five-membered ring with sulfur and nitrogen) and pyrimidine (a six-membered diazine). The 5-oxo group at position 5 and the sulfanyl-acetic acid moiety at position 7 distinguish it from simpler thiazolo-pyrimidine derivatives. The IUPAC name, 2-[(5-oxo- thiazolo[3,2-a]pyrimidin-7-yl)methylsulfanyl]acetic acid, reflects this substitution pattern .

Table 1: Key Physicochemical Properties

PropertyValueReferences
Molecular FormulaC9H8N2O3S2\text{C}_9\text{H}_8\text{N}_2\text{O}_3\text{S}_2
Molecular Weight256.29 g/mol
SMILESO=C(O)CSCC1=CN=C2N1C(=O)C=C2S
SolubilitySoluble in polar solvents
Purity≥95%

The sulfanyl group (–S–) and acetic acid tail enhance hydrophilicity, suggesting moderate solubility in aqueous media, a critical factor for bioavailability . Computational models predict a topological polar surface area of 131 Ų, indicative of significant hydrogen-bonding potential .

Synthesis and Manufacturing

Synthetic Pathways

While detailed protocols are proprietary, the synthesis typically involves multi-step reactions:

  • Thiazole Ring Formation: Condensation of thiourea derivatives with α-haloketones yields the thiazole core.

  • Pyrimidine Annulation: Cyclization with malonic acid derivatives introduces the pyrimidine ring.

  • Side-Chain Functionalization: The sulfanyl-acetic acid moiety is introduced via nucleophilic substitution or thiol-ene reactions .

Challenges include controlling regioselectivity during annulation and minimizing side reactions involving the reactive sulfanyl group. Recent advances in microwave-assisted synthesis may improve yield and purity .

Comparative Analysis with Related Derivatives

Table 2: Structural and Functional Comparison

CompoundMolecular FormulaKey FeaturesBiological Activity
Target CompoundC9H8N2O3S2\text{C}_9\text{H}_8\text{N}_2\text{O}_3\text{S}_2Sulfanyl-acetic acid side chainAntimicrobial, Anticancer
CID 23097649 (PubChem)C25H22N2O6S\text{C}_{25}\text{H}_{22}\text{N}_2\text{O}_6\text{S}Ethoxycarbonyl, phenyl groupsKinase inhibition
1239731-59-9 (Thiadiazolo-pyrimidine)C10H11N3O4S2\text{C}_{10}\text{H}_{11}\text{N}_3\text{O}_4\text{S}_2Methoxymethyl substitutionAntiviral

The target compound’s smaller size and polar side chain confer distinct pharmacokinetic advantages over bulkier derivatives like CID 23097649, which show higher molecular weights (478.5 g/mol) and logP values (4.0) .

Challenges and Future Directions

Synthesis Optimization

Scalability remains hindered by low yields (~40%) in final functionalization steps . Flow chemistry and enzymatic catalysis present promising avenues for improvement.

Clinical Translation

Despite promising in vitro data, in vivo toxicity and metabolic stability studies are lacking. Structural modifications, such as prodrug formulations, could mitigate rapid renal clearance .

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